2,5-Di-4-pyridinylpyrazine
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Overview
Description
2,5-Di-4-pyridinylpyrazine: is an organic compound with the molecular formula C14H10N4 . It is a derivative of pyrazine, featuring two pyridine rings attached at the 2 and 5 positions of the pyrazine ring. This compound is known for its applications in the preparation of isonicotonic acid derivatives, which are used in the chemotherapy of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-4-pyridinylpyrazine typically involves the coupling of pyridine derivatives with pyrazine. One common method is the reaction of 2,5-dibromopyrazine with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: 2,5-Di-4-pyridinylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives of this compound.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
2,5-Di-4-pyridinylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Medicine: It is used in the development of isonicotonic acid derivatives for the treatment of tuberculosis.
Mechanism of Action
The mechanism of action of 2,5-Di-4-pyridinylpyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,2’-Bipyridine: Another compound with two pyridine rings, but attached at the 2 positions of each ring.
1,10-Phenanthroline: A compound with a similar structure but with a fused ring system.
Tetra-2-pyridinylpyrazine: A compound with four pyridine rings attached to a pyrazine core.
Uniqueness: 2,5-Di-4-pyridinylpyrazine is unique due to its specific arrangement of pyridine rings, which imparts distinct electronic and steric properties. This arrangement makes it particularly effective in forming stable complexes with metals and enhances its utility in various applications, such as in OLEDs and as enzyme inhibitors .
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2,5-dipyridin-4-ylpyrazine |
InChI |
InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-18-14(10-17-13)12-3-7-16-8-4-12/h1-10H |
InChI Key |
FUTRZGJUMRZSFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(C=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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